molecular formula C5H7N3O2S B2503292 6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one CAS No. 32683-66-2

6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one

Cat. No.: B2503292
CAS No.: 32683-66-2
M. Wt: 173.19
InChI Key: YATXRYGJIVZGGF-UHFFFAOYSA-N
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Description

6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one is a synthetic organic compound belonging to the class of 1,3,5-triazines. This compound is known for its diverse applications in various fields of research and industry, including its use as an intermediate in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one typically involves the nucleophilic substitution of cyanuric chloride with ethoxy and sulfanylidene groups. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms on the triazine ring. Common solvents used in this synthesis include 1,4-dioxane and 1,2-dichloroethane, with the reactions often conducted under reflux .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to thiol or thioether derivatives.

    Substitution: The ethoxy and sulfanylidene groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and thioether derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Hexamethylmelamine: Known for its antitumor properties.

    2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.

    Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.

Uniqueness

6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-2-10-4-6-3(9)7-5(11)8-4/h2H2,1H3,(H2,6,7,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATXRYGJIVZGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=S)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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